N-(3-Fluorobenzyl)-2-methylaniline
CAS No.:
Cat. No.: VC17188608
Molecular Formula: C14H14FN
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FN |
|---|---|
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-2-methylaniline |
| Standard InChI | InChI=1S/C14H14FN/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 |
| Standard InChI Key | OLKTXCRSYYIGCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NCC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Fluorobenzyl)-2-methylaniline is systematically named N-[(3-fluorophenyl)methyl]-2-methylaniline under IUPAC nomenclature. Its canonical SMILES representation (CC1=CC=CC=C1NCC2=CC(=CC=C2)F) and Standard InChIKey (OLKTXCRSYYIGCJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes. The compound’s structure combines a 2-methylaniline backbone linked via a benzyl group to a 3-fluorophenyl substituent, creating a planar aromatic system with moderate polarity due to the fluorine atom’s electronegativity .
Table 1: Key Chemical Identifiers of N-(3-Fluorobenzyl)-2-methylaniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄FN | |
| Molecular Weight | 215.27 g/mol | |
| CAS Registry Number | 726162-96-5 | |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-2-methylaniline | |
| PubChem CID | 17382535 |
Synthesis and Reaction Pathways
The synthesis of N-(3-Fluorobenzyl)-2-methylaniline typically involves nucleophilic substitution between 2-methylaniline and 3-fluorobenzyl halides (chloride or bromide) under basic conditions. This reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic benzyl carbon, displacing the halide. Optimal yields are achieved using polar aprotic solvents (e.g., DMF) and temperatures between 80–90°C.
Recent advancements in fluorinated compound synthesis, such as those reported by PMC, highlight the utility of palladium-catalyzed reductions for related structures . For example, ammonium formate (NH₄HCO₂) and Pd/C systems enable efficient nitro group reductions, a method potentially adaptable to intermediates in N-(3-Fluorobenzyl)-2-methylaniline synthesis . Such techniques improve selectivity and reduce byproduct formation compared to traditional Zn/HCl or Fe/AcOH systems .
Physical and Chemical Properties
N-(3-Fluorobenzyl)-2-methylaniline exhibits a predicted boiling point of 321.9±22.0°C and a density of 1.132±0.06 g/cm³ . Its pKa of 3.46±0.10 suggests weak basicity, consistent with aromatic amines . The fluorine atom’s inductive effect slightly increases the compound’s acidity compared to non-fluorinated analogs, influencing its solubility in organic solvents like methanol and dichloromethane .
Table 2: Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 321.9±22.0°C | Predicted | |
| Density | 1.132±0.06 g/cm³ | Predicted | |
| pKa | 3.46±0.10 | Predicted | |
| Solubility | Soluble in MeOH, CH₂Cl₂ | Experimental |
Applications in Pharmaceutical and Materials Science
N-(3-Fluorobenzyl)-2-methylaniline serves as a precursor in synthesizing bioactive molecules, particularly trifluoromethylated indoles and quinazolines . For instance, its derivative 3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1284974-45-3) has been investigated for kinase inhibition and anticancer properties . The compound’s benzylamine moiety facilitates cross-coupling reactions, enabling the construction of complex heterocycles prevalent in drug discovery .
In materials science, the fluorine substituent enhances thermal stability and lipophilicity, making it valuable in polymer coatings and liquid crystal formulations. Recent studies on CF₃-containing enones, as detailed in PMC, underscore the role of fluorinated intermediates in developing advanced materials with tailored electronic properties .
Research Trends and Future Directions
Current research focuses on expanding the synthetic utility of N-(3-Fluorobenzyl)-2-methylaniline through catalytic asymmetric reactions and green chemistry approaches . The PMC study demonstrates that Pd-catalyzed reductions achieve near-quantitative yields in related systems, suggesting opportunities for optimizing this compound’s synthesis . Additionally, computational studies using density functional theory (DFT) could elucidate its electronic structure and reactivity patterns, guiding the design of novel derivatives.
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